Aminocyclopyrachlor

概述

描述

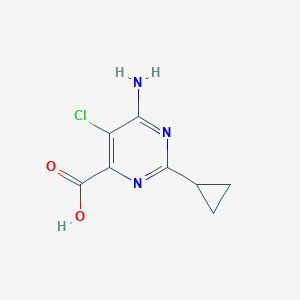

Aminocyclopyrachlor is a selective, low-toxicity herbicide that provides pre- and post-emergent control of broadleaf weeds, woody species, vines, and grasses on several non-food use sites, such as rights of way, wildlife management areas, recreational areas, turf/lawns, golf courses, and sod farms . It is a systemic herbicide that acts by disrupting gene expression, causing undifferentiated cell division and elongation . The chemical formula of this compound is C8H8ClN3O2, and its IUPAC name is 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid .

准备方法

Synthetic Routes and Reaction Conditions: Aminocyclopyrachlor is synthesized through a multi-step process involving the cyclization of appropriate precursors. The synthesis typically starts with the preparation of 2-cyclopropyl-4,6-dichloropyrimidine, which is then subjected to amination and carboxylation reactions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process involves the use of solvents and catalysts to facilitate the reactions and ensure efficient conversion of starting materials to the final product .

化学反应分析

pH-Dependent Reactivity and Molecular Forms

Aminocyclopyrachlor exists in four dominant forms depending on pH:

-

Cationic (pH < 4.65)

-

Dipolar (pH ~4.65)

-

Neutral (pH 4.65–8.5)

-

Anionic (pH > 8.5)

Global reactivity descriptors (μ: chemical potential, η: hardness, ω: electrophilicity) calculated at the MP2/6-311++G(2d,2p) level reveal:

| Form | μ (eV) | η (eV) | ω (eV) |

|---|---|---|---|

| Cationic | -4.70 | 5.80 | 1.90 |

| Dipolar | -4.72 | 5.82 | 1.91 |

| Neutral | -4.13 | 5.10 | 1.67 |

| Anionic | -3.56 | 5.25 | 1.21 |

The cationic and dipolar forms show nearly identical reactivity, suggesting similar degradation pathways under acidic conditions .

Key Degradation Mechanisms

-

De-amination : Loss of the amino group (–NH₂) at position 6.

-

Decarboxylation : Removal of the carboxylic acid group (–COOH) at position 4.

-

Dechlorination : Cleavage of the chlorine atom at position 5.

-

Ring-Opening : Pyrimidine ring cleavage via nucleophilic/radical attacks.

Reactive Sites by Molecular Form

Fukui function analyses identify susceptible positions for attacks:

| Form | Electrophilic Attack | Nucleophilic Attack | Free Radical Attack |

|---|---|---|---|

| Cationic | 7N (de-amination) | 3C (decarboxylation) | 7N (de-amination) |

| Neutral | 2C (electrophilic substitution) | 3C (decarboxylation) | 3C (decarboxylation) |

| Anionic | 2C (electrophilic substitution) | 1C (dechlorination) | 1C (dechlorination) |

Hydrolysis

-

Stable in neutral/basic aqueous solutions (pH 4–9) at 25°C .

-

Rapid ester hydrolysis of This compound-methyl (DPX-KJM44) to the parent acid in soil .

Photolysis

Soil Persistence

Residual concentrations correlate with phytotoxicity:

| Crop | GR₂₅ (ppb) | LOD (ppb) |

|---|---|---|

| Alfalfa | 5.4 | 0.1 |

| Soybean | 2.0 | 0.1 |

| Sunflower | 6.2 | 0.1 |

GR₂₅: Concentration causing 25% phytotoxicity; LOD: Limit of detection

Analytical Detection Methods

Quantification of this compound and metabolites uses LC/MS/MS with:

科学研究应用

Aminocyclopyrachlor has a wide range of scientific research applications, including:

作用机制

Aminocyclopyrachlor acts as a synthetic auxin, disrupting the hormonal balance necessary for normal shoot and root development in plants. It interferes with gene expression, leading to undifferentiated cell division and elongation . This disruption causes abnormal growth patterns, ultimately leading to the death of the target plants .

相似化合物的比较

- Aminopyralid

- Picloram

- Clopyralid

- Triclopyr

Comparison: Aminocyclopyrachlor is a pyrimidine carboxylic acid, whereas the similar compounds listed above belong to the pyridine carboxylic acid family . Despite molecular similarities, these compounds exhibit differential activity within and among plant species. For example, aminopyralid and picloram perform similarly in certain species, while this compound and triclopyr show different levels of activity . The unique structure of this compound contributes to its specific mode of action and effectiveness in controlling a wide range of invasive plant species .

生物活性

Aminocyclopyrachlor is a synthetic herbicide belonging to the pyrimidine carboxylic acid class, primarily developed for controlling invasive weed species in non-cropland areas. Its biological activity is closely related to its mechanism of action, which mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

This compound acts as an auxin mimic, affecting plant growth regulation by disrupting normal hormonal balance. It binds to the auxin receptor sites, initiating a cascade of physiological responses that lead to abnormal growth patterns, including cell elongation and division, which ultimately result in plant death. This mechanism is particularly effective against broadleaf weeds.

Biological Activity Overview

- Absorption and Distribution : this compound demonstrates moderate gastrointestinal absorption in animal studies, with 32% to 57.25% excreted unchanged in feces. In rats, tissue distribution is limited, primarily localized in the gastrointestinal tract, with minimal accumulation in other tissues . The compound exhibits rapid plasma distribution with a Tmax of 0.4 to 1 hour .

- Toxicological Profile : Toxicological assessments indicate that this compound does not exhibit significant reproductive or developmental toxicity in rats at tested doses up to 1,000 mg/kg bw/day. However, maternal toxicity was observed at higher doses . The methyl ester form of this compound shows increased absorption but similar distribution characteristics .

Efficacy Against Weeds

This compound has been evaluated for its efficacy against various invasive weed species. Research indicates:

- Target Species : Effective control has been reported for yellow toadflax (Linaria vulgaris), absinth wormwood (Artemisia absinthium), and houndstongue (Cynoglossum officinale) under specific conditions .

- Application Rates : Optimal application rates range from 70 to 210 g/ha for effective weed control. The efficacy varies with growth stages; for instance, absinth wormwood is best controlled during vegetative growth .

- Soil Dissipation : The dissipation of this compound in soil is influenced by moisture and temperature, with DT50 values ranging from 3 days to over 112 days depending on environmental conditions .

Study 1: Efficacy on Broadleaf Weeds

A study conducted in Tennessee evaluated the effectiveness of this compound-methyl ester (AMCP-ME) on black nightshade (Solanum nigrum) and large crabgrass (Digitaria sanguinalis). Results showed significant absorption and translocation within the plants:

| Time (hours after treatment) | Black Nightshade (%) | Large Crabgrass (%) |

|---|---|---|

| 1 | 30 | 25 |

| 4 | 45 | 40 |

| 8 | 60 | 55 |

| 24 | 75 | 70 |

| 48 | 80 | 75 |

| 72 | 85 | 80 |

The study concluded that AMCP-ME demonstrated rapid metabolism within the plants, with significant amounts converted to its free acid form within eight hours post-treatment .

Study 2: Persistence and Leaching Potential

Another investigation focused on the persistence and leaching potential of this compound across different soil textures. The results indicated that this compound exhibited varying sorption characteristics depending on soil type:

| Soil Type | Sorption Coefficient (Koc) | Leaching Potential |

|---|---|---|

| Sandy Soil | Low | High |

| Loamy Soil | Moderate | Moderate |

| Clayey Soil | High | Low |

This study emphasized the importance of understanding soil interactions when applying this compound for effective weed management while minimizing environmental impact .

属性

IUPAC Name |

6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c9-4-5(8(13)14)11-7(3-1-2-3)12-6(4)10/h3H,1-2H2,(H,13,14)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAIHLIXESXTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C(=N2)N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074683 | |

| Record name | Aminocyclopyrachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water at 20 °C: 2810 mg/L (in Milli-Q water), 3130 mg/L (pH 4), 4200 mg/L (pH 7), 3870 mg/L (pH 9) | |

| Record name | Aminocyclopyrachlor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.7X10-8 mm Hg at 25 °C | |

| Record name | Aminocyclopyrachlor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Granules | |

CAS No. |

858956-08-8 | |

| Record name | Aminocyclopyrachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858956-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminocyclopyrachlor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858956088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminocyclopyrachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOCYCLOPYRACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O19K7667GO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aminocyclopyrachlor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aminocyclopyrachlor work as an herbicide?

A1: this compound is a synthetic auxin herbicide. It mimics the plant hormone indole-3-acetic acid (IAA), causing uncontrolled growth and ultimately death in susceptible plants. [, ]

Q2: What are the visible symptoms of this compound damage in plants?

A2: this compound injury symptoms include epinasty (downward leaf curling), twisted shoots and leaves, shoot dieback, and in some cases, death. []

Q3: Does this compound affect seed production in weeds?

A3: Yes, research has shown that this compound can significantly reduce seed production in downy brome (Bromus tectorum) without significantly affecting aboveground biomass. [] This reduction in the seed bank can contribute to long-term control of the weed.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H9ClN4O2, and its molecular weight is 228.64 g/mol. []

Q5: How does soil moisture affect this compound dissipation?

A5: this compound dissipation generally increases with increasing soil moisture content. This effect is less pronounced in sandy soils. []

Q6: Does temperature influence the breakdown of this compound in soil?

A6: Yes, this compound dissipation increases as temperature increases in various soil types. []

Q7: Can this compound persist in the environment?

A7: Research using 14C-labeled this compound found that it can persist in soil, with mineralization half-life times ranging from 877 to 1376 days. This suggests a potential for long-term persistence in the environment. []

Q8: Is this compound broken down in soil?

A8: Yes, while this compound can persist in soil, it also undergoes mineralization, albeit at a very slow rate. The primary degradation pathway involves the formation of bound residues. []

Q9: How does this compound move within plants?

A9: Following foliar application, this compound is absorbed by the leaves and translocated throughout the plant, moving both upwards and downwards in the xylem. [, , ]

Q10: What is the role of adjuvants in this compound absorption?

A10: Adjuvants like methylated seed oil (MSO) significantly increase the absorption of this compound, likely by enhancing its penetration through the plant cuticle. [, ]

Q11: What weeds are effectively controlled by this compound?

A12: this compound effectively controls a wide range of broadleaf weeds, including Dalmatian toadflax, tall ironweed, horsenettle, Virginia buttonweed, and kudzu. [, , , , , , ]

Q12: Can this compound be used to control woody plants?

A13: Yes, this compound shows efficacy against various woody species, including silk tree (Albizia julibrissin), Macartney rose (Rosa bracteata), and Chinese tallowtree (Triadica sebifera). [, , ]

Q13: Does this compound have potential in aquatic weed control?

A14: Research suggests that this compound shows promise for controlling some aquatic weeds, including alligatorweed (Alternanthera philoxeroides), waterhyacinth (Eichhornia crassipes), and parrotfeather (Myriophyllum aquaticum). [, ]

Q14: Is this compound effective against all weeds?

A15: No, this compound is primarily effective against dicotyledonous weeds. It has limited effectiveness against some grasses like smooth crabgrass (Digitaria ischaemum), particularly at later growth stages. []

Q15: What is the impact of this compound on cool-season grasses?

A16: this compound can injure cool-season grasses, with tolerance varying among species. Western wheatgrass (Pascopyrum smithii) is particularly sensitive, while green needlegrass (Nassella viridula) is more tolerant. []

Q16: Can this compound be used safely in tall fescue?

A17: this compound, when applied at recommended rates and timings, does not cause significant injury to tall fescue (Festuca arundinacea) and effectively controls various broadleaf weeds in this turfgrass. [, ]

Q17: What about the impact of this compound on broadleaf crops?

A18: this compound can cause significant injury to broadleaf crops like cotton (Gossypium hirsutum) and soybean (Glycine max), even at low soil residual levels. []

Q18: Can this compound residues in grass clippings harm desirable plants?

A21: Yes, research shows that this compound can persist in turfgrass clippings for several weeks after application and retain herbicidal activity. These clippings should be managed carefully to avoid damage to sensitive plants. []

Q19: Does this compound pose a risk to groundwater?

A22: this compound has the potential to leach through the soil profile. Studies in soil columns showed that this compound leached more than quinclorac and moved through all soil types into the leachate. [, ]

Q20: What factors influence the leaching potential of this compound?

A23: The leaching potential of this compound is influenced by soil texture, with greater leaching observed in sandier soils compared to clay soils. Rainfall can also enhance the downward movement of the herbicide in soil. []

Q21: Is this compound adsorbed to soil particles?

A24: this compound exhibits relatively low sorption to soil particles, particularly in soils with lower clay content. This weak sorption contributes to its mobility and potential for leaching. [, ]

Q22: What happens to this compound in soil?

A25: In soil, this compound undergoes a combination of processes, including sorption, desorption, degradation, and leaching. The relative importance of each process depends on soil properties and environmental conditions. [, ]

Q23: What methods are used to quantify this compound in environmental samples?

A26: High-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) is commonly used to quantify this compound residues in soil and water samples. [, ]

Q24: How sensitive are the analytical methods for this compound detection?

A27: The limit of detection (LOD) for this compound in soil using HPLC/MS/MS is 0.1 ppb (parts per billion). This high sensitivity allows researchers to detect very low levels of the herbicide in environmental matrices. [, ]

Q25: Are there alternative herbicides for invasive weed control?

A28: Several alternative herbicides are available for invasive weed control, including aminopyralid, clopyralid, metsulfuron-methyl, picloram, and triclopyr. The efficacy of each herbicide varies depending on the target weed species and the site conditions. [, , , , , , , ]

Q26: What are the benefits of using integrated weed management strategies?

A29: Integrating different weed management approaches, including herbicide applications, mowing, and fertilization, can potentially improve long-term control of invasive species by minimizing selection pressure for herbicide resistance. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。